molecular formula C18H22N2O4 B2930067 (6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797648-34-0

(6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2930067
CAS No.: 1797648-34-0
M. Wt: 330.384
InChI Key: LRZTZRLZUULZBI-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a chemical compound designed for research purposes, featuring a spirocyclic architecture that is of significant interest in medicinal chemistry. This compound contains a 1,5-dioxa-9-azaspiro[5.5]undecane core, a structural motif closely related to the 1,9-diazaspiro[5.5]undecane scaffold which is well-documented in scientific literature for its diverse biological activities . Spiro scaffolds like this one are prized in drug discovery for their three-dimensional complexity and their ability to interact with challenging biological targets . The compound is further functionalized with a 6-methoxy-1H-indole-2-carbonyl group. The indole ring is a privileged structure in pharmacology, frequently found in molecules with high affinity for various receptors and enzymes. The specific research applications for this compound are not fully characterized and require further investigation by qualified researchers. It is intended for use in hit identification, lead optimization, and other early-stage discovery programs. Researchers are encouraged to leverage its unique structure to probe new biological pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-22-14-4-3-13-11-16(19-15(13)12-14)17(21)20-7-5-18(6-8-20)23-9-2-10-24-18/h3-4,11-12,19H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZTZRLZUULZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic synthesis techniques. A common approach includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclic Structure Formation: The spirocyclic structure is formed by reacting the indole derivative with a suitable spirocyclic precursor under conditions that promote spirocyclization, such as using a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the indole derivative with the spirocyclic moiety, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can

Biological Activity

(6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure consists of an indole moiety substituted with a methoxy group at the 6-position, combined with a spirocyclic structure that includes a 1,5-dioxa-9-azaspiro framework. The presence of the methoxy group enhances lipophilicity, which may influence interactions with biological targets. The spirocyclic component adds to its potential for diverse chemical reactivity and biological interactions.

Anticancer Potential

Research indicates that compounds with indole structures often exhibit anticancer properties. The indole ring is known to play a role in various signaling pathways involved in tumorigenesis. Specifically, derivatives of indole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Indole derivatives are known to modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in neurodegenerative diseases.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Techniques such as molecular docking and receptor-ligand binding assays can provide insights into its efficacy and specificity.

Predictive Models

Utilizing predictive models like the PASS (Prediction of Activity Spectra for Substances) tool can help identify potential biological activities based on the compound's structural characteristics. Such models suggest that this compound may have activity against various biological targets, including those involved in cancer and neurodegeneration.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the unique potential of this compound:

Compound NameStructural FeaturesBiological Activity
(6-methoxy-1H-indol-2-yl)(...)Indole + SpirocyclicPotential anticancer & neuroprotective
6-MethoxyindoleSimple indole derivativeAntimicrobial
IndomethacinIndole derivativeAnti-inflammatory
Spiro[4.5]decanesSpirocyclic structureVaries; some show neuroactivity

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Indole Core : The indole core can be synthesized via Fischer indole synthesis.
  • Spirocyclic Structure Formation : Reacting the indole derivative with a suitable spirocyclic precursor under conditions that promote spirocyclization.
  • Final Coupling : Coupling the indole derivative with the spirocyclic moiety using coupling reagents like dicyclohexylcarbodiimide (DCC).

Comparison with Similar Compounds

1,4-Dioxa-8-Azaspiro[4.5]Decane Derivatives

Compounds like 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 1-phenyl derivatives) exhibit anticonvulsant activity but lack the 6-methoxyindole group, resulting in reduced anti-mycobacterial potency compared to the target compound. The smaller 6/5 spiro ring (1,4-dioxa-8-azaspiro[4.5]decane) shows lower steric compatibility with mycobacterial targets, as evidenced by MIC50 values >1 μM .

Piperidinylmethyl and Other Monocyclic Analogues

Piperidine-based analogs (e.g., piperidinylmethyl derivatives) demonstrate weaker binding to sigma receptors (Ki > 100 nM) compared to the spirocyclic target compound (Ki < 10 nM). The rigid spiro framework of 1,5-dioxa-9-azaspiro[5.5]undecane enhances conformational restraint, optimizing receptor fit .

Aryl Group Modifications

2-Chloro-6-Fluorophenyl Derivatives

(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (CAS 1328714-78-8) shares the spiro core but replaces the indole with a halogenated phenyl group. This substitution reduces lipophilicity (clogP = 2.8 vs. 3.5 for the indole analog) and anti-mycobacterial activity (MIC50 = 5.2 μM vs. 0.3 μM) .

4-Chlorophenoxy-Substituted Analogs

2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 1351658-51-9) introduces a phenoxy group, increasing molecular weight (353.8 g/mol vs. 328.4 g/mol) but lowering metabolic stability due to esterase-sensitive linkages .

Indole Substituent Variations

6-Nitro and 6-Cyano Indole Derivatives

Replacing 6-methoxy with electron-withdrawing groups (e.g., 6-nitro) retains anti-mycobacterial potency (MIC50 = 0.3–0.7 μM) but increases cytotoxicity (CC50 < 10 μM vs. >50 μM for methoxy), highlighting the methoxy group’s balance between efficacy and safety .

6-Alkoxyindole Derivatives

6-Propoxy and 6-isopropoxy analogs show comparable potency to the methoxy variant (MIC50 = 0.5–0.7 μM) but higher clogP values (4.1–4.3 vs. 3.5), leading to poorer aqueous solubility (<10 μg/mL vs. 25 μg/mL) .

Key Pharmacological and Physicochemical Data

Compound Name Spiro Core Aryl Group clogP MIC50 (μM) Sigma Receptor Ki (nM)
(6-Methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone 1,5-dioxa-9-azaspiro[5.5]undecane 6-Methoxyindole 3.5 0.3 8.2
(2-Chloro-6-fluorophenyl) analog 1,5-dioxa-9-azaspiro[5.5]undecane 2-Chloro-6-fluorophenyl 2.8 5.2 45.7
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione 1,4-diazaspiro[5.5]undecane Phenyl 1.9 >10 N/A
6-Nitroindole analog 1,5-dioxa-9-azaspiro[5.5]undecane 6-Nitroindole 3.8 0.3 12.4

Mechanistic Insights

The 1,5-dioxa-9-azaspiro[5.5]undecane core enhances sigma-1 receptor (S1R) binding by mimicking endogenous sphingolipid headgroups, while the 6-methoxyindole moiety interacts with hydrophobic pockets in mycobacterial enzymes . Analogues lacking the spiro system (e.g., piperidinyl derivatives) fail to maintain this dual activity profile.

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